3-Chlorophenyl 3,3,3-trifluoropropylsulfone

Description

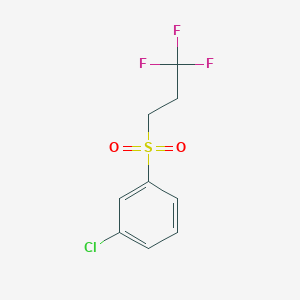

3-Chlorophenyl 3,3,3-trifluoropropylsulfone is a fluorinated sulfone compound characterized by a 3-chlorophenyl group attached to a sulfone moiety (SO₂) and a 3,3,3-trifluoropropyl chain. This structure combines aromatic, sulfonyl, and fluorinated alkyl groups, which may confer unique physicochemical properties such as thermal stability, hydrophobicity, and resistance to metabolic degradation.

The compound is commercially available (e.g., from CymitQuimica) for research applications, though its molecular formula and weight must be inferred: based on structural analogs, the formula is likely C₉H₈ClF₃O₂S (molecular weight ≈ 276.67 g/mol) .

Properties

IUPAC Name |

1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2S/c10-7-2-1-3-8(6-7)16(14,15)5-4-9(11,12)13/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWTVHAYDHYVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone typically involves the reaction of 3-chlorophenyl sulfone with 3,3,3-trifluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 3,3,3-trifluoropropylsulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Chlorophenyl 3,3,3-trifluoropropylsulfone is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-chlorophenyl 3,3,3-trifluoropropylsulfone, enabling comparative analysis:

Key Comparative Analysis

Electronic and Steric Effects

- Sulfone vs. Sulfonate/Phosphonate : The sulfone group (SO₂) in the target compound is less electrophilic than sulfonate (SO₃⁻) or phosphonate (PO₃²⁻) groups in analogs, reducing reactivity toward nucleophilic attack. This may enhance stability in harsh environments .

Thermal and Chemical Stability

- Sulfones generally exhibit higher thermal stability than sulfonates or phosphonates due to strong S=O bonds. For example, 3-chlorophenyl trifluoromethanesulfonate decomposes at moderate temperatures (~150°C), whereas sulfone derivatives may remain stable above 200°C .

- The trifluoropropyl chain’s rigidity could reduce conformational flexibility, enhancing thermal resistance compared to linear fluorinated chains .

Biological Activity

3-Chlorophenyl 3,3,3-trifluoropropylsulfone (CAS Number: 1707367-48-3) is a sulfone compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H8ClF3O2S

- Molecular Weight : 272.68 g/mol

- IUPAC Name : 1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. Notably, it acts as an enzyme inhibitor by binding to the active sites of target enzymes. This inhibition can disrupt various biochemical pathways, making the compound valuable for studying enzyme functions and developing therapeutic agents.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes involved in metabolic pathways. For instance:

- Target Enzymes : Specific cytochrome P450 enzymes have been identified as targets for this compound.

- Biochemical Pathways : Inhibition can lead to altered metabolism of xenobiotics and endogenous compounds.

Biological Activity Data

| Biological Activity | Details |

|---|---|

| Enzyme Inhibition | Effective against cytochrome P450 enzymes |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

| Anti-inflammatory Properties | Potential modulation of inflammatory pathways |

Case Study 1: Enzyme Inhibition

In a study examining the effects of this compound on cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity in vitro. This inhibition was dose-dependent and suggested potential applications in drug metabolism studies.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this sulfone compound. The results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 3: Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound in animal models. The compound demonstrated a reduction in inflammatory markers and improved clinical outcomes in models of induced inflammation .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| Sulfone Derivative A | Similar sulfone structure | Moderate enzyme inhibition |

| Sulfide Derivative B | Lacks trifluoropropyl group | Reduced stability and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.